molecular formula C10H11N3O2 B13272696 2-[(But-3-yn-2-yl)amino]-4-methylpyrimidine-5-carboxylic acid

2-[(But-3-yn-2-yl)amino]-4-methylpyrimidine-5-carboxylic acid

Cat. No.: B13272696
M. Wt: 205.21 g/mol
InChI Key: JCSGEMMUYKEYNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(But-3-yn-2-yl)amino]-4-methylpyrimidine-5-carboxylic acid is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a but-3-yn-2-ylamino group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(But-3-yn-2-yl)amino]-4-methylpyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the but-3-yn-2-ylamino group and the carboxylic acid functionality. The reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF). The final product is usually purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Additionally, industrial production may incorporate advanced purification methods, such as high-performance liquid chromatography (HPLC), to achieve the desired quality standards.

Chemical Reactions Analysis

Types of Reactions

2-[(But-3-yn-2-yl)amino]-4-methylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

2-[(But-3-yn-2-yl)amino]-4-methylpyrimidine-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(But-3-yn-2-yl)amino]-4-methylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to the active site of an enzyme, altering its activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(But-3-yn-2-yl)amino]-4-methylpyrimidine-5-carboxamide
  • 2-[(But-3-yn-2-yl)amino]-4-methylpyrimidine-5-carboxylate
  • 2-[(But-3-yn-2-yl)amino]-4-methylpyrimidine-5-carboxaldehyde

Uniqueness

2-[(But-3-yn-2-yl)amino]-4-methylpyrimidine-5-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials, making it a valuable subject of study in various research domains.

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

2-(but-3-yn-2-ylamino)-4-methylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C10H11N3O2/c1-4-6(2)12-10-11-5-8(9(14)15)7(3)13-10/h1,5-6H,2-3H3,(H,14,15)(H,11,12,13)

InChI Key

JCSGEMMUYKEYNC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1C(=O)O)NC(C)C#C

Origin of Product

United States

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